4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
The compound “4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Scientific Research Applications
Synthesis and Chemical Properties
Novel Pyrrylthieno[2,3-d]Pyrimidines Synthesis : Researchers have synthesized a range of 4-Methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines, exploring different sulfur-, nitrogen-, and oxygen-containing heterocyclic rings at position 6. This work contributes to the chemical diversity of pyrrolo[2,3-d]pyrimidine derivatives and explores their potential chemical applications (Bakhite, Geies, & El-Kashef, 2002).
Tricyclic Purine Analogues : The study focuses on synthesizing tricyclic ring systems as purine analogues, including the development of novel pyrrolo[2,3-d]pyrimidine derivatives. These compounds offer insights into the design of purine analogues with potential biological relevance (Williams & Brown, 1995).
Biological Activities
Antifolate Inhibitors of Thymidylate Synthase : A study synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications. The research highlights the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry (Gangjee et al., 1996).
Dihydrofolate Reductase Inhibitors : Another study designed and synthesized nonclassical 2,4-diamino-6-methyl-5-mioarylsubstituted-7H-pyrrolo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase, targeting antitumor agents. This research suggests the utility of pyrrolo[2,3-d]pyrimidine derivatives in developing new therapeutic agents (Gangjee, Jain, & Queener, 2005).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and methods for its synthesis. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could have potential applications in various areas of medicinal chemistry .
properties
IUPAC Name |
4-methyl-2-methylsulfanyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-12-8-9-17(11-6-4-3-5-7-11)13(12)16-14(15-10)18-2/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJFXNLODCSGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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